4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline
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Overview
Description
4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline is an organic compound that belongs to the class of brominated anilines This compound is characterized by the presence of bromine atoms and methoxy groups attached to a phenyl ring, which is further connected to a methylated aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,4,5-trimethoxytoluene to introduce bromine atoms at specific positions on the aromatic ring. This is followed by a series of reactions including nitration, reduction, and amination to form the final product. The reaction conditions often require the use of strong acids, bases, and catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with a similar brominated and methoxylated phenyl structure.
4-bromo-2,5-dimethoxyamphetamine: Another compound with similar structural features, known for its psychoactive properties.
Uniqueness
4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-bromo-N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br2NO2/c1-10-6-12(4-5-13(10)17)19-9-11-7-15(20-2)16(21-3)8-14(11)18/h4-8,19H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMIWUSBENOVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC(=C(C=C2Br)OC)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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